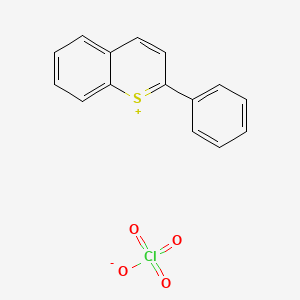
1-Benzothiopyrylium, 2-phenyl-, perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzothiopyrylium, 2-phenyl-, perchlorate is a chemical compound with the molecular formula C₁₅H₁₁ClO₄S and a molecular weight of 322.763 g/mol It is known for its unique structure, which includes a benzothiopyrylium core with a phenyl group attached at the second position and a perchlorate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzothiopyrylium, 2-phenyl-, perchlorate typically involves the reaction of 2-phenylthiopyrylium salts with perchloric acid. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 2-phenylthiopyrylium salts and perchloric acid.
Reaction Conditions: Controlled temperature and pH.
Product Isolation: The product is isolated through crystallization or precipitation methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzothiopyrylium, 2-phenyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or benzothiopyrylium moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce thiols.
Wissenschaftliche Forschungsanwendungen
1-Benzothiopyrylium, 2-phenyl-, perchlorate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Benzothiopyrylium, 2-phenyl-, perchlorate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating signaling pathways involved in cell growth, apoptosis, or metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzothiopyrylium, 1-phenyl-, perchlorate: Similar structure but with the phenyl group attached at the first position.
1-Benzothiopyrylium, 2-methyl-, perchlorate: Similar structure with a methyl group instead of a phenyl group.
2-Benzothiopyrylium, 1-methyl-, perchlorate: Similar structure with a methyl group at the first position.
Uniqueness
1-Benzothiopyrylium, 2-phenyl-, perchlorate is unique due to its specific substitution pattern and the presence of the perchlorate anion
Eigenschaften
CAS-Nummer |
22956-28-1 |
|---|---|
Molekularformel |
C15H11ClO4S |
Molekulargewicht |
322.8 g/mol |
IUPAC-Name |
2-phenylthiochromenylium;perchlorate |
InChI |
InChI=1S/C15H11S.ClHO4/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;2-1(3,4)5/h1-11H;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
HQFFYEIYLBCARH-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=[S+]C3=CC=CC=C3C=C2.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


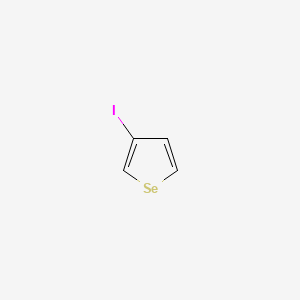

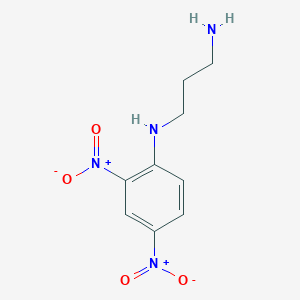

![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14710323.png)
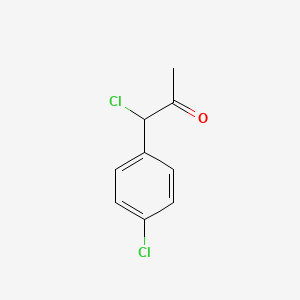

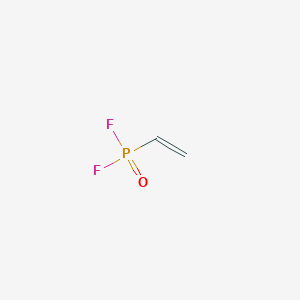
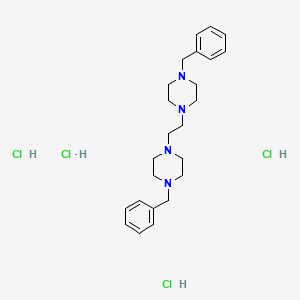
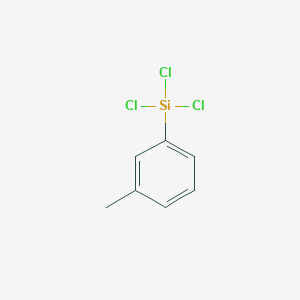
![4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14710375.png)
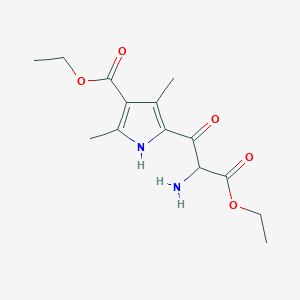
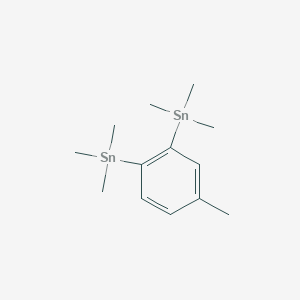
![N-[(Trimethylsilyl)methyl]octadecan-1-amine](/img/structure/B14710389.png)
